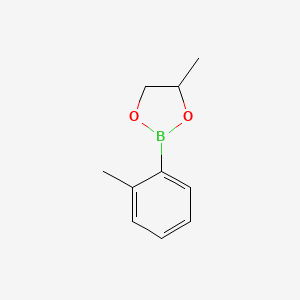
4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters It is characterized by a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, with a methyl group and a 2-methylphenyl group attached to the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-methylphenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions. The reaction is often catalyzed by an acid or a base to facilitate the formation of the dioxaborolane ring. The reaction can be represented as follows:
2-Methylphenylboronic acid+Ethylene glycol→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated reactors and precise temperature control can enhance the yield and purity of the product. Additionally, solvent recovery and recycling systems can be employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for labeling or functional studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The dioxaborolane ring also provides stability and specificity to the compound, enhancing its effectiveness in various applications.
類似化合物との比較
4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic acid: Lacks the dioxaborolane ring and has different reactivity and stability.
2-Methylphenylboronic acid: Similar structure but without the dioxaborolane ring, leading to different chemical properties.
4-Methyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a 2-methylphenyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the dioxaborolane ring and the 2-methylphenyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
113765-56-3 |
|---|---|
分子式 |
C10H13BO2 |
分子量 |
176.02 g/mol |
IUPAC名 |
4-methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H13BO2/c1-8-5-3-4-6-10(8)11-12-7-9(2)13-11/h3-6,9H,7H2,1-2H3 |
InChIキー |
SVRGNMLYRLOJLM-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(O1)C)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
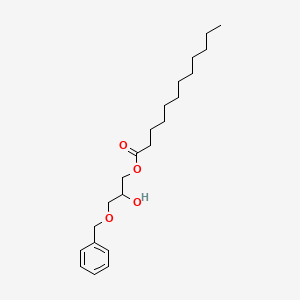
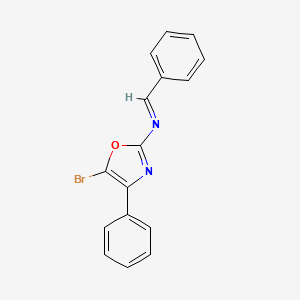
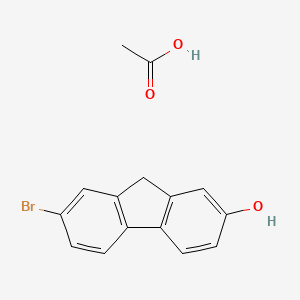
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)
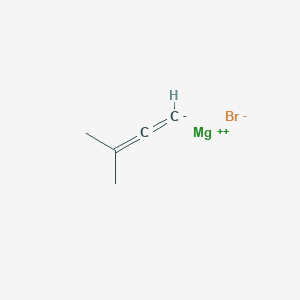
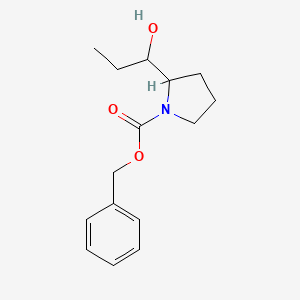
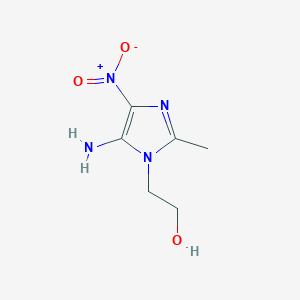

![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)

